molecular formula C11H17NO2S2 B2858288 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide CAS No. 1396852-28-0

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide

Cat. No. B2858288
M. Wt: 259.38
InChI Key: NQQSDLQWLSHOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide, also known as HMTMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMTMC belongs to the family of thiophene compounds and is synthesized using a multi-step process involving various chemical reactions.

Scientific Research Applications

Radiosensitizers and Cytotoxins

A study on the synthesis of a series of nitrothiophenes with basic or electrophilic substituents evaluated their potential as radiosensitizers and bioreductively activated cytotoxins. This research provides a foundation for understanding how thiophene derivatives can be designed for therapeutic applications, particularly in enhancing the effectiveness of radiotherapy in hypoxic tumors (Threadgill et al., 1991).

Antipathogenic Activity

Another study focused on the antipathogenic activity of new thiourea derivatives, including various acylthioureas with thiophene moieties, demonstrated significant activity against bacterial strains capable of forming biofilms. This research highlights the potential of thiophene derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Electrochromic Applications

Research into the synthesis of chiral L-leucine grafted poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives showcased their excellent electrochromic performances. This demonstrates the versatility of thiophene derivatives in electrochromic devices, optical displays, and chiral recognition applications (Hu et al., 2014).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-8-4-9(16-5-8)10(13)12-6-11(2,14)7-15-3/h4-5,14H,6-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSDLQWLSHOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide

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